MONOACETYL-BETA-CYCLODEXTRIN
Description
Monoacetyl-beta-cyclodextrin (MA-β-CD) is a chemically modified derivative of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. The acetylation of a single hydroxyl group on the β-CD structure enhances its physicochemical properties, such as solubility and molecular encapsulation capacity, while retaining the host-guest complexation ability intrinsic to cyclodextrins . This modification reduces the compound’s crystallinity compared to unmodified β-CD, facilitating its use in pharmaceutical formulations for solubilizing hydrophobic drugs, stabilizing labile compounds, and improving bioavailability . MA-β-CD is particularly valued for its balance between hydrophobicity and biocompatibility, making it suitable for drug delivery and industrial applications.
Properties
CAS No. |
113573-77-6 |
|---|---|
Molecular Formula |
C12H23N.C7H11NO4 |
Synonyms |
MONOACETYL-BETA-CYCLODEXTRIN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoacetyl-beta-cyclodextrin can be synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the desired glucose unit .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Monoacetyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Monoacetyl-beta-cyclodextrin has a wide range of applications in scientific research, including:
Mechanism of Action
Monoacetyl-beta-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Table 1: Solubility and Stability of β-CD Derivatives
| Compound | Water Solubility (mg/mL) | Stability in Acidic Conditions |
|---|---|---|
| Native β-CD | 18.5 | Low |
| HP-β-CD | >600 | High |
| M-β-CD | 150–200 | Moderate |
| MA-β-CD | 50–100 | Moderate |
Cytotoxicity Profile
MA-β-CD demonstrates lower cytotoxicity compared to M-β-CD, which is known to disrupt cell membranes at high concentrations. For instance:
- M-β-CD : Causes hemolysis at concentrations >5 mM in vitro due to cholesterol extraction .
- HP-β-CD : Shows minimal cytotoxicity up to 10 mM, making it suitable for parenteral formulations .
- MA-β-CD : Exhibits reduced hemolytic activity (<10% at 10 mM) compared to M-β-CD, as the acetyl group moderates membrane interaction .
Complexation Efficiency and Drug Delivery
MA-β-CD’s complexation efficiency varies with the guest molecule’s hydrophobicity:
- HP-β-CD : Effective for moderately hydrophobic drugs like albendazole, improving its plasma AUC by 3-fold in murine models .
- M-β-CD : Preferred for highly lipophilic compounds (e.g., dehydrocrotonin), enhancing cytotoxicity in hepatocytes by 40% compared to free drug .
- MA-β-CD : Optimal for mid-polarity drugs, achieving 70–80% encapsulation efficiency for molecules like glimepiride, with slower drug release kinetics than HP-β-CD .
Research Findings and Contradictions
- A study comparing HP-β-CD and M-β-CD complexes of albendazole found HP-β-CD superior in enhancing antitumor efficacy (70% tumor growth inhibition vs. 50% for M-β-CD) . However, M-β-CD showed faster drug release in vitro, suggesting context-dependent utility.
- MA-β-CD’s lower solubility compared to HP-β-CD limits its use in liquid formulations but improves shelf-life in solid dosage forms .
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